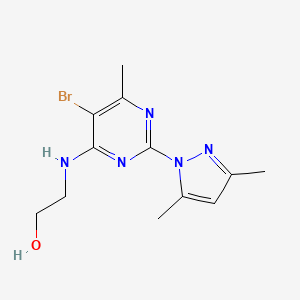
C12H16BrN5O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C12H16BrN5O 3-bromo-5-[1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl]aniline [_{{{CITATION{{{_1{3-bromo-5-1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl ... It is a brominated aromatic compound that contains a tetrazole ring and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl]aniline typically involves the following steps:
Bromination: : The starting material, aniline, is brominated to introduce the bromine atom.
Formation of Tetrazole Ring: : The brominated aniline undergoes a reaction to form the tetrazole ring.
Alkylation: : The tetrazole ring is then alkylated with 2-methoxy-2-methylpropyl to introduce the desired substituent.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-[1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl]aniline: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Substitution: : Substitution reactions can occur at the bromine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-bromo-5-[1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl]aniline: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological or chemical context in which it is used. For example, in antimicrobial applications, it may target bacterial cell walls or enzymes, while in anticancer applications, it may interfere with cell proliferation pathways.
Comparison with Similar Compounds
3-bromo-5-[1-(2-methoxy-2-methylpropyl)-1H-1,2,3,4-tetrazol-5-yl]aniline: is unique due to its specific structural features, such as the presence of the bromine atom and the tetrazole ring. Similar compounds include:
4-bromo-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1-propyl-1H-pyrrole-2-carboxamide
({5-bromo-2-[(1-methyl-1H-1,2,4-triazol-3-yl)oxy]pyridin-3-yl}methyl)(propan-2-yl)amine
These compounds share similarities in their bromine content and heterocyclic structures but differ in their substituents and functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C12H16BrN5O |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
2-[[5-bromo-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C12H16BrN5O/c1-7-6-8(2)18(17-7)12-15-9(3)10(13)11(16-12)14-4-5-19/h6,19H,4-5H2,1-3H3,(H,14,15,16) |
InChI Key |
ZYVIEBIZOPEPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=N2)NCCO)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















